molecular formula C13H18N2O7S B3261181 Propylthiouracil N-b-D-glucuronide CAS No. 33987-24-5

Propylthiouracil N-b-D-glucuronide

Cat. No.: B3261181
CAS No.: 33987-24-5
M. Wt: 346.36 g/mol
InChI Key: FRRSJAKAIDIIKX-QUARPLMYSA-N
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Description

Propylthiouracil N-β-D-glucuronide (PTU-GLU, CAS 33987-24-5) is the primary glucuronide metabolite of propylthiouracil (PTU), a thioamide antithyroid drug used to manage hyperthyroidism. PTU undergoes phase II metabolism via glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), forming PTU-GLU .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-(4-oxo-6-propyl-2-sulfanylidenepyrimidin-1-yl)oxane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O7S/c1-2-3-5-4-6(16)14-13(23)15(5)11-9(19)7(17)8(18)10(22-11)12(20)21/h4,7-11,17-19H,2-3H2,1H3,(H,20,21)(H,14,16,23)/t7-,8-,9+,10-,11+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRRSJAKAIDIIKX-QUARPLMYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)NC(=S)N1C2C(C(C(C(O2)C(=O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC1=CC(=O)NC(=S)N1[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Metabolic Formation via Glucuronidation

PTU undergoes N-glucuronidation at its thiol group to form PTU-GLU, catalyzed by uridine 5′-diphospho-glucuronosyltransferases (UGTs). This reaction occurs in the liver and involves the transfer of glucuronic acid from UDP-glucuronic acid to PTU .

Key reaction:

PTU+UDP glucuronic acidUGT1A9PTU GLU+UDP\text{PTU}+\text{UDP glucuronic acid}\xrightarrow{\text{UGT1A9}}\text{PTU GLU}+\text{UDP}

  • Rate of formation : In human liver microsomes (HLMs), UGT1A9 mediates 85–90% of PTU glucuronidation .

  • Species specificity : Rats exhibit similar glucuronidation pathways but produce an additional biliary glucuronide isomer .

Enzymatic Catalysis by UGT1A9

UGT1A9 is the dominant isoform responsible for PTU-GLU synthesis, as demonstrated through recombinant enzyme assays:

ParameterUGT1A9 ActivityOther UGT Isoforms
Metabolite formation100%<5%
Inhibition by hecogenin92% reductionNo effect

Data derived from in vitro studies using HLMs and isoform-specific inhibitors .

  • Developmental variability : UGT1A9 activity is 60–70% lower in pediatric populations (<2 years), leading to reduced PTU-GLU clearance .

Excretion and Further Metabolism

PTU-GLU is eliminated primarily through renal excretion, with secondary biliary excretion observed in rodents:

SpeciesUrinary ExcretionBiliary ExcretionMajor Metabolite
Human35–48% of doseNot detectedPTU-GLU
Rat16–32%15–22%PTU-GLU isomer

Comparative data from radiolabeled studies .

  • Stability : PTU-GLU remains stable in urine at 4°C for 72 hours but undergoes hydrolysis at pH <2 .

  • Reabsorption : Enterohepatic recirculation occurs in rats due to intestinal β-glucuronidase activity .

Analytical Detection Methods

A validated HPLC-MS/MS method characterizes PTU-GLU with high specificity :

ParameterValue
ColumnZORBAX Extend-C18 (2.1 × 50 mm)
Mobile phase0.1% formic acid, methanol, acetonitrile (gradient)
Ionization modeNegative ESI
MRM transitionsPTU-GLU: 329.1 → 152.9
LLOQ5 ng/mL

This method achieves >98% recovery and <8% matrix effect, enabling precise quantification in biological matrices .

Mechanistic Implications

These findings underscore PTU-GLU's role as a detoxification pathway and highlight analytical frameworks for monitoring its pharmacokinetics in clinical settings .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₁₃H₁₈N₂O₈S
  • Molecular Weight : 386.35 g/mol
  • Structure : Features a β-D-glucuronic acid moiety conjugated to PTU’s nitrogen atom .

Analytical methods like HPLC-MS/MS have been validated for simultaneous quantification of PTU and PTU-GLU, enabling precise metabolic and toxicity studies .

Comparison with Similar N-β-D-Glucuronide Compounds

Structural and Physicochemical Comparisons

The following table compares PTU-GLU with structurally analogous N-β-D-glucuronides:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Parent Drug Class Key Functional Groups
PTU-GLU 33987-24-5 C₁₃H₁₈N₂O₈S 386.35 Antithyroid (Thioamide) Thiouracil, Glucuronic acid
Cyclobenzaprine N-β-D-Glucuronide 67324-97-4 C₂₆H₃₀NO₇ 477.52 Muscle Relaxant Tricyclic amine, Glucuronic acid
Irbesartan N-β-D-Glucuronide 160205-58-3 C₃₁H₃₆N₆O₈ 644.67 Antihypertensive (ARB) Tetrazole, Glucuronic acid
Norverapamil N-β-D-Glucuronide 126883-99-6 C₃₂H₄₄N₂O₁₀ 616.71 Calcium Channel Blocker Phenylalkylamine, Glucuronic acid
Amitriptyline N-Glucuronide 112806-33-4 C₃₂H₄₀NO₇⁺ 558.66 Antidepressant (TCA) Tricyclic amine, Glucuronic acid

Key Observations :

  • Size and Complexity: PTU-GLU is smaller (MW 386 g/mol) compared to larger glucuronides like Norverapamil (MW 617 g/mol), influencing distribution and clearance .
  • Functional Groups : PTU-GLU’s thiouracil moiety distinguishes it from other glucuronides, which often feature aromatic or heterocyclic systems (e.g., tetrazole in Irbesartan).

Metabolic and Pharmacokinetic Differences

  • Enzyme Specificity : PTU-GLU formation is primarily mediated by UGT1A1 and UGT1A9 isoforms , whereas Amitriptyline glucuronidation involves UGT1A4 .
  • Kinetic Parameters: PTU-GLU exhibits a Km of 0.32 mM and Vmax of 1.85 nmol/min/mg in human liver microsomes, suggesting moderate affinity and turnover . In contrast, Irbesartan glucuronidation shows a lower Km (0.12 mM), indicating higher enzyme affinity .

Pharmacological and Toxicological Profiles

  • PTU-GLU :
    • Linked to PTU-induced hepatotoxicity, though less potent than PTU itself .
    • Lacks direct antithyroid activity but may inhibit hepatic glutathione transferases .
  • 5-Fluorouracil Glucuronide: Lacks cytotoxicity compared to its parent drug, emphasizing detoxification roles .

Analytical and Clinical Relevance

  • PTU-GLU : Quantified via HPLC-MS/MS with LOQ of 5 ng/mL, critical for monitoring metabolic stability .
  • Norverapamil Glucuronide: Requires LC-MS/MS due to low plasma concentrations, highlighting method variability across compounds .

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for quantifying Propylthiouracil N-β-D-glucuronide (PTU-GLU) in metabolic studies?

  • Answer: High-performance liquid chromatography tandem mass spectrometry (HPLC-MS/MS) is the gold standard for quantifying PTU-GLU. Key parameters include optimized mobile phases (e.g., methanol/water with formic acid), collision energy adjustments for fragmentation, and internal standards like methylthiouracil (MTU) to improve accuracy. Calibration curves should cover physiological ranges (e.g., 1–500 ng/mL), with validation for precision (<15% CV) and recovery (>80%) .

Q. How is PTU-GLU synthesized in vitro, and what enzymatic systems are involved?

  • Answer: PTU-GLU is synthesized via glucuronidation using uridine 5’-diphosphoglucuronic acid (UDPGA) as a cofactor in liver microsomes or recombinant UGT enzymes. Incubation conditions (pH 7.4, 37°C, MgCl₂ for enzyme activation) and reaction time (30–120 min) must be optimized. Alamethicin permeabilization of microsomal membranes enhances enzyme accessibility. Kinetic studies (Km and Vmax) are critical to determine metabolic efficiency .

Q. What is the pharmacological significance of PTU-GLU in modulating Notch3 signaling?

  • Answer: PTU-GLU’s parent compound, propylthiouracil (PTU), inhibits gamma-secretase-mediated Notch3 activation, particularly by downregulating the presenilin enhancer 2 (Pen-2) subunit. This suppresses pulmonary arterial smooth muscle cell (PASMC) proliferation and migration, attenuating pulmonary arterial hypertension (PAH) in rat models. In vitro validation involves siRNA knockdown of Pen-2 to confirm pathway specificity .

Advanced Research Questions

Q. How do in vitro and in vivo metabolic profiles of PTU-GLU differ, and what factors drive these discrepancies?

  • Answer: In vitro systems (e.g., hepatocytes) often underestimate glucuronidation rates due to lack of systemic factors like enterohepatic recirculation or transporter-mediated uptake. In vivo studies in monocrotaline-induced PAH rats show nonlinear pharmacokinetics, possibly due to saturation of UGT enzymes or tissue-specific metabolism. Comparative studies require paired LC-MS/MS and radiolabeled tracer analyses to resolve clearance pathways .

Q. What statistical approaches mitigate false discoveries in high-throughput studies of PTU-GLU metabolites?

  • Answer: The Benjamini-Hochberg procedure controls the false discovery rate (FDR) by adjusting p-values for multiple comparisons. For example, in untargeted metabolomics, a q-value threshold of ≤0.05 ensures that only 5% of significant findings are false positives. Independent validation via orthogonal assays (e.g., enzymatic hydrolysis) is recommended for critical metabolites .

Q. How can researchers address the discontinued availability of PTU-GLU for experimental use?

  • Answer: Synthetic protocols (e.g., acid-catalyzed conjugation of glucuronic acid with PTU) or enzymatic synthesis using UGT isoforms (e.g., UGT1A1/1A9) are alternatives. Purity must be confirmed via NMR (e.g., δ 5.3 ppm for anomeric proton) and LC-MS/MS. Cross-validation with discontinued reference standards ensures batch consistency .

Q. What experimental designs reconcile contradictory data on PTU-GLU’s role in oxidative stress?

  • Answer: Contradictions arise from tissue-specific antioxidant vs. pro-oxidant effects. Dose-response studies (e.g., 0.1–10 µM PTU-GLU in PASMCs) with ROS probes (e.g., DCFH-DA) and knockout models (e.g., Nrf2⁻/⁻ mice) can clarify mechanisms. Redox proteomics (e.g., cysteine oxidation mapping) identifies direct molecular targets .

Methodological Best Practices

  • Kinetic Analysis: Use Michaelis-Menten models to derive Km and Vmax for UGT-mediated PTU-GLU formation. Nonlinear regression tools (e.g., GraphPad Prism) account for substrate inhibition at high concentrations .
  • Data Reproducibility: Follow NIH preclinical guidelines (e.g., blinding, randomization, power analysis) to ensure rigor. For PAH models, hemodynamic measurements (e.g., right ventricular systolic pressure) must be standardized across replicates .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Propylthiouracil N-b-D-glucuronide
Reactant of Route 2
Propylthiouracil N-b-D-glucuronide

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